![molecular formula C13H15N3OS B2494257 1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea CAS No. 1207002-61-6](/img/structure/B2494257.png)

1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of related compounds typically involves reactions between heterocyclic amines and isocyanates or isothiocyanates under various conditions, including conventional heating or microwave irradiation. For instance, derivatives of 1,3,4-thiadiazol-2-yl urea have been efficiently synthesized using microwave irradiation, offering advantages in reaction time (Li & Chen, 2008).

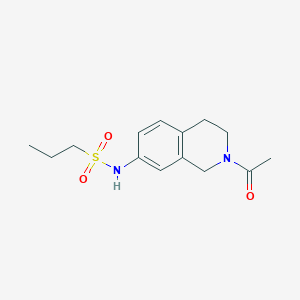

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like X-ray diffraction, NMR spectroscopy, and DFT calculations. These studies reveal details about the planarity of the urea scaffold, hydrogen bonding, and π-π stacking interactions, contributing to the stability and properties of the compounds (Zhang et al., 2017).

Scientific Research Applications

Structure and Spectral Properties

- A study on the structure of N-allyl derivatives of thiadiazolyl amines, which are structurally related to 1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea, was conducted using NMR spectroscopy, X-ray diffraction, and DFT computations. This research provides insights into the stability and structural properties of these compounds (Strzemecka, Maciejewska, & Urbańczyk-Lipkowska, 2003).

Crystal Structure Analysis

- Research on N-(coumarin-3-yl)-N′-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea involved characterizing its crystal structure and spectral properties, which are crucial for understanding the behavior of similar thiadiazolyl ureas in various applications (Hong-Song Zhang et al., 2017).

Antimicrobial Activity and Cytotoxicity

- Novel urea derivatives with a thiadiazolyl moiety, similar to this compound, were synthesized and evaluated for their antimicrobial activity and cytotoxicity, indicating potential applications in medical and pharmaceutical research (B. Shankar et al., 2017).

Mechanism of Action

Target of Action

Benzothiazole derivatives, to which this compound belongs, have been found to exhibit potent anti-tubercular activity . The target for these compounds is often the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this would result in the disruption of cell wall biosynthesis in Mycobacterium tuberculosis .

Biochemical Pathways

Given the potential target of dpre1, it can be inferred that the compound may affect the cell wall biosynthesis pathway in mycobacterium tuberculosis . This would lead to downstream effects such as impaired cell growth and survival .

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles . The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and metabolic stability .

Result of Action

Given the potential anti-tubercular activity, the compound could lead to the death of mycobacterium tuberculosis cells by disrupting their cell wall biosynthesis .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the action of the compound .

properties

IUPAC Name |

1-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-prop-2-enylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-4-5-14-12(17)16-13-15-10-6-8(2)9(3)7-11(10)18-13/h4,6-7H,1,5H2,2-3H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORUTNBFEICGLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2494175.png)

![[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid](/img/structure/B2494179.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide](/img/structure/B2494186.png)

![[[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile](/img/structure/B2494195.png)